![molecular formula C20H22N4O5 B611481 TriN2755 CAS No. 1095806-02-2](/img/new.no-structure.jpg)
TriN2755
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Overview
Description
TriN2755 is a synthetic triazene derivative with antineoplastic activity. Upon metabolic activation via N-demethylation, this compound is converted into highly reactive carbocations that can alkylate DNA and other macromolecules, thereby resulting in DNA cross links, inhibiting DNA replication and repair, and subsequently inducing apoptosis. This agent has high hydrophilicity and photostability and shows a favorable toxicity profile over the other triazenes.
Scientific Research Applications
Chemical Properties and Structure
TriN2755 is characterized by its unique molecular structure, which contributes to its biological activity. Understanding the chemical properties is crucial for elucidating its mechanisms of action and potential applications.
Anticancer Activity
This compound has shown promising anticancer properties in several studies. It acts on various biological targets, including receptor tyrosine kinases, which are pivotal in cancer progression.
- Case Study : A study highlighted the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which demonstrated high anticancer activity by targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) pathways. This compound was included in the evaluation due to its structural similarity to these derivatives, suggesting potential efficacy against similar targets .
Inhibition of Thymidine Phosphorylase
Thymidine phosphorylase is an enzyme associated with tumor angiogenesis and various pathological conditions. This compound has been investigated for its ability to inhibit this enzyme.
- Research Findings : A series of bis-1,2,4-triazoles were synthesized and evaluated for their thymidine phosphorylase inhibitory activity. The results indicated that compounds similar to this compound could serve as effective inhibitors, potentially leading to anti-tumor applications .
Compound | Target | Activity Level | Reference |
---|---|---|---|
This compound | VEGFR-2 | High | |
Thieno[2,3-d]pyrimidin-4(3H)-one | EGFR | Moderate | |
Bis-1,2,4-triazole derivatives | Thymidine Phosphorylase | Significant |
Pharmaceutical Development
The potential of this compound in drug development is underscored by its ability to be conjugated with other therapeutic agents for targeted delivery.
Bioconjugation Techniques
Research has shown that bioconjugation methods can enhance the therapeutic efficacy of compounds like this compound. This involves linking the compound to targeting moieties that can improve specificity toward cancer cells.
Properties
CAS No. |
1095806-02-2 |
---|---|
Molecular Formula |
C20H22N4O5 |
Molecular Weight |
398.419 |
IUPAC Name |
(E)-(3-(4-(4-(3,3-dimethyltriaz-1-en-1-yl)benzoyl)phenoxy)propanoyl)glycine |
SMILES |
O=C(C1=CC=C(OCCC(NCC(O)=O)=O)C=C1)C2=CC=C(/N=N/N(C)C)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TriN2755; TriN-2755; Tri N2755. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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